molecular formula C11H11N3O3S B14154905 methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 714224-89-2

methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B14154905
CAS No.: 714224-89-2
M. Wt: 265.29 g/mol
InChI Key: QYWMHMRJXNSHGZ-UHFFFAOYSA-N
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Description

Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 5-(phenoxymethyl)-1,3,4-thiadiazole-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.

    Industry: Used in the development of agrochemicals and pesticides

Mechanism of Action

The mechanism of action of methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function. This inhibition can lead to the disruption of metabolic pathways, ultimately resulting in the death of microbial cells .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and antifungal properties.

    Triazole derivatives: Widely used as antifungal agents.

    Oxazolidinone derivatives: Known for their antibacterial activity

Uniqueness

Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its specific structure, which combines the thiadiazole ring with a phenoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

714224-89-2

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C11H11N3O3S/c1-16-11(15)12-10-14-13-9(18-10)7-17-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14,15)

InChI Key

QYWMHMRJXNSHGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NN=C(S1)COC2=CC=CC=C2

solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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